molecular formula C23H17F2N3O8-2 B14075005 2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate

2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate

Cat. No.: B14075005
M. Wt: 501.4 g/mol
InChI Key: FLEGKVSBDHUCTC-OTPUIEDCSA-L
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Description

2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzoate group, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzoate group, and the incorporation of the difluoro and hydroxyl groups. Common synthetic methodologies include:

    Nucleophilic substitution reactions: These are used to introduce the amino and carboxylate groups.

    Oxidation and reduction reactions: These are employed to achieve the desired oxidation states of the functional groups.

    Esterification reactions: These are used to form the benzoate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: This reaction can reduce the carboxylate group to an alcohol.

    Substitution: This reaction can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate: Shares structural similarities but differs in functional groups.

    4-amino-2-oxopyrimidin-1-yl derivatives: Similar core structure with variations in side chains.

    Difluoro-3-hydroxyoxolan derivatives: Similar ring structure with different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity not found in other compounds.

Properties

Molecular Formula

C23H17F2N3O8-2

Molecular Weight

501.4 g/mol

IUPAC Name

2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate

InChI

InChI=1S/C23H19F2N3O8/c24-23(25)20(28-10-9-15(26)27-21(28)34)36-17(16(29)11-5-1-2-6-12(11)18(30)31)22(23,35)14-8-4-3-7-13(14)19(32)33/h1-10,16-17,20,29,35H,(H,30,31)(H,32,33)(H2,26,27,34)/p-2/t16?,17?,20?,22-/m1/s1

InChI Key

FLEGKVSBDHUCTC-OTPUIEDCSA-L

Isomeric SMILES

C1=CC=C(C(=C1)C(C2[C@@](C(C(O2)N3C=CC(=NC3=O)N)(F)F)(C4=CC=CC=C4C(=O)[O-])O)O)C(=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(C2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)(C4=CC=CC=C4C(=O)[O-])O)O)C(=O)[O-]

Origin of Product

United States

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